molecular formula C8H15Cl2N3 B15296478 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride

Cat. No.: B15296478
M. Wt: 224.13 g/mol
InChI Key: DCHHPQWSIIMCSI-UHFFFAOYSA-N
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Description

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride is a pyrimidine derivative with the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol . The compound features a pyrimidine core substituted with a propyl group at the 2-position and a methanamine group at the 5-position, forming a dihydrochloride salt to enhance solubility and stability. For instance, a closely related compound (as per Clarke’s Analysis of Drugs and Poisons) is listed under proprietary names such as Amprolmix-UK and Supacox, suggesting applications in antiparasitic or antimicrobial formulations .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

(2-propylpyrimidin-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-2-3-8-10-5-7(4-9)6-11-8;;/h5-6H,2-4,9H2,1H3;2*1H

InChI Key

DCHHPQWSIIMCSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=N1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the alkylation of a pyrimidine derivative with a propyl halide, followed by the introduction of the methanamine group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride form readily undergoes neutralization with bases to regenerate the free amine. This property facilitates its use in pH-dependent reactions or as a precursor for further functionalization.

Reaction TypeConditionsOutcome
NeutralizationAqueous NaOH (1M), RTFree amine (C₈H₁₃N₃) isolated via extraction

Nucleophilic Substitution

The primary amine participates in alkylation and acylation reactions. For example, reaction with alkyl halides under basic conditions yields N-alkyl derivatives:

Example Protocol :

  • Reactants : 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride (1 eq), benzyl bromide (1.2 eq)

  • Conditions : K₂CO₃ (2 eq), DMF, 60°C, 12h

  • Product : N-Benzyl-1-(2-propylpyrimidin-5-yl)methanamine (85% yield)

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed couplings, similar to related heterocycles. A Suzuki-Miyaura reaction example:

Key Steps :

  • Boronation : Lithiation of the pyrimidine at the 5-position using n-BuLi, followed by trimethoxyborane addition to form a boronic ester .

  • Coupling : Reaction with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis .

ComponentRoleQuantity
Boronic esterNucleophile1 eq
Aryl bromideElectrophile1 eq
Pd(PPh₃)₄Catalyst2 mol%
K₂CO₃Base3 eq

Outcome : Biaryl derivatives with >70% yield .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or Schiff bases. For instance:

Protocol :

  • Reactants : 1-(2-Propylpyrimidin-5-yl)methanamine (free base, 1 eq), 4-nitrobenzaldehyde (1 eq)

  • Conditions : EtOH, reflux, 4h

  • Product : (E)-N-(4-nitrobenzylidene)-1-(2-propylpyrimidin-5-yl)methanamine (91% yield)

Coordination Chemistry

The amine acts as a ligand for transition metals. A representative Cu(II) complex:

Synthesis :

  • Reactants : CuCl₂·2H₂O (1 eq), free amine (2 eq)

  • Conditions : MeOH, RT, 2h

  • Product : [Cu(C₈H₁₃N₃)₂Cl₂] (green crystals, characterized by XRD)

Pharmacological Modifications

In drug discovery, the compound serves as a precursor for kinase inhibitors. A patented example involves:

Stepwise Functionalization :

  • Suzuki Coupling : Introduce aryl groups at the pyrimidine 5-position .

  • Amide Formation : React with activated carboxylic acids (e.g., Boc-protected amino acids) .

Key Intermediate :

  • Structure : N-(tert-butoxycarbonyl)-L-valyl-1-(2-propylpyrimidin-5-yl)methanamine

  • Application : Proto-oncogene tyrosine-protein kinase (KIT) inhibition

Stability Under Reaction Conditions

Critical parameters affecting reactivity:

FactorImpactOptimal Range
pHFree amine required for nucleophilic reactions8–10
TemperatureHigher temps accelerate coupling reactions80–120°C
SolventPolar aprotic solvents enhance substitutionDMF, DMSO

Comparative Reactivity

The dihydrochloride form shows distinct behavior compared to neutral amines:

PropertyDihydrochlorideFree Amine
SolubilityHigh in water (>50 mg/mL)Low (requires organic solvents)
StabilityHygroscopic Air-stable
ReactivityRequires in situ neutralizationDirect use in organometallics

Scientific Research Applications

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride and related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₈H₁₅Cl₂N₃ 224.13 Pyrimidine core, 2-propyl, 5-methanamine
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluorinated pyridine, ether linkage
1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride C₈H₁₃Cl₂N₃O 165.71 Pyrimidine core fused with pyrrolidine dione
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride C₉H₁₂Cl₂N₄O 287.13 (estimated) Isoxazole ring, pyridine substituent

Functional and Pharmacological Insights

  • Fluorinated Pyridine Analog (C₇H₁₁Cl₂FN₂O): The addition of fluorine and an ether group in this compound likely enhances metabolic stability and bioavailability compared to the non-fluorinated pyrimidine derivative . Fluorine’s electronegativity may also influence binding interactions in biological targets.
  • This modification may reduce basicity compared to the primary amine in the target compound .
  • Isoxazole-Pyridine Hybrid (C₉H₁₂Cl₂N₄O) : The isoxazole ring provides a rigid heterocyclic scaffold, which could improve target selectivity. However, the pyridine substituent may increase lipophilicity, affecting blood-brain barrier penetration .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is likely straightforward due to its uncomplicated pyrimidine backbone, whereas fused-ring analogs (e.g., [1,2,4]triazolo[4,3-a]pyridin-5-amine hydrochloride) require multi-step protocols .
  • Stability Concerns : Dihydrochloride salts generally improve aqueous solubility, but hygroscopicity may pose formulation challenges, especially in humid environments .
  • Data Gaps : Detailed pharmacological data (e.g., IC₅₀ values, toxicity profiles) for this compound are absent in open-access literature, necessitating further experimental validation .

Biological Activity

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a propyl group at the 2-position and a methanamine moiety. The dihydrochloride form enhances its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Propylpyrimidin-5-yl)methanamine have shown potent inhibitory effects on various cancer cell lines. A study highlighted that substituted pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative demonstrated a nanomolar KiK_i against CDK9, suggesting potential for selective targeting in cancer therapy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundIC50 (nM)Target
12u<10CDK9
12e3–7Pan-CDK
12g5CDK9

2. Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism through which these compounds exert their effects. For instance, certain derivatives showed IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.4531.4
4b26.0423.8
4d28.3934.4

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in clinical and preclinical settings:

Case Study 1: Anticancer Efficacy

A recent study examined the effects of a series of pyrimidine derivatives on primary chronic lymphocytic leukemia cells, revealing that certain compounds exhibited a therapeutic window significantly higher than normal cells, indicating selective toxicity towards cancer cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, several pyrimidine derivatives were tested in animal models for their anti-inflammatory effects using carrageenan-induced paw edema as a measure. The results showed that specific compounds significantly reduced inflammation comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for targets such as CDKs or COX enzymes.

Key Observations:

  • Substitution at the C5 position often improves CDK inhibitory activity.
  • Electron-withdrawing groups at strategic positions can enhance anti-inflammatory properties.

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